2-(2-Phenylethyl)pyrrolidine
Overview
Description
2-(2-Phenylethyl)pyrrolidine is a compound that has been the subject of various scientific studies. Its relevance spans across different fields due to its unique chemical and physical properties.
Synthesis Analysis
- The synthesis of related pyrrolidine compounds involves complex organic reactions. For example, a study describes the synthesis of enantiomerically pure trans-2,5-bis(arylethynyl)pyrrolidines, highlighting the intricacies involved in such processes (Hanamoto et al., 1999).
Molecular Structure Analysis
- The molecular structure of pyrrolidine derivatives has been analyzed in various studies. For instance, the crystal structure determination of a pyrrolidine compound established the absolute configuration of the N-phenylethyl chain (Chiaroni et al., 1995).
Chemical Reactions and Properties
- Pyrrolidine compounds participate in various chemical reactions, leading to the formation of complex structures. For example, the synthesis of 6-substituted 2-phenacylpyridines from 2-(phenylethynyl)pyridine via isoxazolo[2,3-a]pyridinium salt demonstrates the chemical reactivity of such compounds (Le et al., 2016).
Physical Properties Analysis
- The study of the physical properties of pyrrolidine derivatives reveals insights into their stability, solubility, and potential applications. For example, the synthesis and characterization of organosoluble, thermal stable, and hydrophobic polyimides derived from pyrrolidine-based monomers provide valuable information on their physical properties (Huang et al., 2017).
Chemical Properties Analysis
- The chemical properties of pyrrolidine derivatives, such as their reactivity in various organic reactions, are of significant interest. For instance, the (2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine-catalyzed efficient stereoselective Michael addition highlights the catalytic properties of these compounds (Singh et al., 2013).
Scientific Research Applications
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Scientific Field: Medicinal Chemistry
- Application : Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
- Methods of Application : The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
- Results : Bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol have been described in the literature .
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Scientific Field: Drug Discovery
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Scientific Field: Pharmacology
- Application : Pyrrolidines, pyrrolidine-alkaloids, and pyrrolidine-based hybrid molecules are present in many natural products and pharmacologically important agents .
- Methods of Application : These compounds are utilized as intermediates in drug research and development (R&D) studies for the development of molecules that could be new drug candidates .
- Results : Some pyrrolidine derivatives are known to have antibacterial, antifungal, antiviral, antimalarial, antitumoral, anti-inflammatory, anticonvulsant, and antioxidant activities, while others have diverse enzyme inhibitory effects .
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Scientific Field: Antimicrobial Research
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Scientific Field: Organic Chemistry
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Scientific Field: Drug Synthesis
Safety And Hazards
Future Directions
Pyrrolidine and its derivatives, including 2-(2-Phenylethyl)pyrrolidine, have shown promising biological effects, making them an area of interest for future research . The development of new pyrrolidine compounds with different biological profiles could guide medicinal chemists in the design of new drugs .
properties
IUPAC Name |
2-(2-phenylethyl)pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-2-5-11(6-3-1)8-9-12-7-4-10-13-12/h1-3,5-6,12-13H,4,7-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COZIXZLDDAZRGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40395528 | |
Record name | 2-(2-phenylethyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40395528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Phenylethyl)pyrrolidine | |
CAS RN |
106366-30-7 | |
Record name | 2-(2-phenylethyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40395528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-phenylethyl)pyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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